molecular formula C16H10F4O B2530276 1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one CAS No. 1242145-59-0

1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

Cat. No.: B2530276
CAS No.: 1242145-59-0
M. Wt: 294.249
InChI Key: FLUPBLPNHLWRLJ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one is a fluorinated chalcone derivative that serves as a key synthetic intermediate in the development of novel heterocyclic compounds. Its primary research value lies in its role as a precursor for the synthesis of pyrazole derivatives, which are scaffolds of significant interest in medicinal and agrochemical research . Specifically, this chalcone can be utilized in cyclocondensation reactions with hydrazines to generate complex pyrazole analogs . These resulting molecules are relevant for investigations into new antimicrobial agents, as pyrazole structures are known to exhibit biological activity against a range of gram-positive and gram-negative bacteria and fungi . Furthermore, research into such compounds extends to the agricultural sector, where their potential effects on plant genomics and germination are explored using advanced techniques like random amplified-polymorphic DNA (RAPD) analysis . This makes this compound a versatile building block for researchers exploring the structure-activity relationships of bioactive molecules in both pharmaceutical and agroscience applications.

Properties

IUPAC Name

(E)-1-(4-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F4O/c17-14-8-4-12(5-9-14)15(21)10-3-11-1-6-13(7-2-11)16(18,19)20/h1-10H/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUPBLPNHLWRLJ-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one typically involves the reaction of 4-fluorobenzaldehyde with 4-(trifluoromethyl)benzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, often using a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the enone structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to more potent biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Chalcones

Fluorine and Trifluoromethyl Substitutions

The combination of fluorine (σₚ = +0.06) and trifluoromethyl (σₚ = +0.54) groups creates a highly electron-deficient system, enhancing interactions with biological targets. For example:

  • Compound 2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone): Exhibits IC₅₀ = 4.703 μM for monoamine oxidase (MAO) inhibition, attributed to the electron-withdrawing bromine and fluorine substituents .
Comparison with Methoxy and Piperazine Derivatives
  • (E)-3-(4-methoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one : Methoxy groups (σₚ = -0.27) are electron-donating, reducing electrophilicity. This compound showed lower MAO inhibition (IC₅₀ > 4.7 μM) compared to fluorinated analogs .
  • Piperazine-substituted chalcones : These derivatives (e.g., (E)-1-(4-(4-methylpiperazin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-one) demonstrate dual MAO-B/AChE inhibition due to the basic piperazine moiety, a feature absent in the target compound .

Antiproliferative Activity

  • Compound 5a ((E)-3-(1H-pyrrol-2-yl)-1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one): Displays significant antiproliferative activity (Growth Percentage: -77.10 at 10 μM) against renal cancer UO-31 cells. The trifluoromethyl group enhances cellular uptake and target affinity .
  • Target Compound : The absence of a pyrrole or pyrazole moiety may limit its antiproliferative activity compared to 5a, but the para-trifluoromethyl group could still confer moderate cytotoxicity.

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Substituents
Target Compound Not reported Not reported 4-F (A-ring), 4-CF₃ (B-ring)
(E)-3-(4-(dimethylamino)phenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one 141–145 62 4-N(CH₃)₂ (A-ring), 4-CF₃ (B-ring)
(E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one Not reported Not reported 4-Cl (A-ring), 4-CH₃ (B-ring)
  • Electron-withdrawing vs. Electron-donating Groups : The target compound’s fluorine and trifluoromethyl groups increase polarity and melting point relative to methyl- or methoxy-substituted analogs.
  • Synthetic Accessibility: Yields for trifluoromethyl-containing chalcones (e.g., 62% for the dimethylamino analog ) suggest moderate synthetic efficiency, comparable to the target compound.

Structural and Electronic Features

  • Conjugation Effects: The α,β-unsaturated ketone enables π-conjugation across the molecule, stabilizing the enone system. The trifluoromethyl group’s strong inductive effect further polarizes the carbonyl group, enhancing reactivity .
  • Comparative Substituent Effects :
    • 4-Fluorophenyl : Improves metabolic stability and membrane permeability compared to unsubstituted phenyl rings .
    • 4-Trifluoromethylphenyl : Increases lipophilicity (logP ~3.5) and resistance to oxidative degradation relative to hydroxyl or methoxy substituents .

Biological Activity

1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one, also known by its chemical formula C16H10F4O, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorophenyl group and a trifluoromethyl group, which are known to influence its pharmacological properties.

  • Molecular Formula : C16H10F4O
  • Molecular Weight : 294.24 g/mol
  • CAS Number : Not specified in the sources but can be referenced as CB7211658.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing significant potential in several therapeutic areas:

Antimicrobial Activity

Research has shown that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, similar compounds have demonstrated effective inhibition against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) reported as low as 12.9 µM . The presence of the trifluoromethyl moiety is hypothesized to enhance the lipophilicity and membrane permeability, contributing to their antimicrobial efficacy.

Anti-inflammatory Potential

Studies indicate that this compound may also possess anti-inflammatory properties. The structure allows for interactions with inflammatory pathways, potentially modulating the activity of transcription factors such as NF-κB. Some derivatives have shown an increase in NF-κB activity by 10–15%, suggesting a nuanced role in inflammatory responses . The specific positioning of substituents on the phenyl rings is critical for tuning these effects.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Compounds with similar frameworks have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The trifluoromethyl group is particularly noted for enhancing the potency of anticancer agents through improved interactions with cellular targets.

Case Studies and Research Findings

StudyFindings
Antimicrobial Evaluation Compounds similar to this compound showed significant activity against MRSA, with MIC values indicating bactericidal effects .
Anti-inflammatory Studies Certain derivatives increased NF-κB activity, suggesting a complex role in inflammation modulation .
Anticancer Research Similar compounds have demonstrated apoptosis induction in various cancer cell lines, indicating potential therapeutic applications.

The exact mechanism of action for this compound remains under investigation. However, it is believed that the compound interacts with specific biological macromolecules such as enzymes and receptors involved in disease pathways. Molecular docking studies are being employed to elucidate these interactions further.

Q & A

Q. What are the optimized synthetic routes for 1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one, and how do reaction conditions influence yield?

The compound is synthesized via the Claisen-Schmidt condensation, where 4-fluoroacetophenone reacts with 4-(trifluoromethyl)benzaldehyde under alkaline conditions. Key parameters include:

  • Base selection : KOH in ethanol (0–50°C, 2–3 hours) is commonly used, though NaOH or piperidine may alter reaction kinetics .
  • Solvent effects : Ethanol or methanol enhances solubility of intermediates, while aprotic solvents (e.g., DMF) may accelerate condensation .
  • Temperature control : Room temperature minimizes side reactions (e.g., retro-aldol), while higher temperatures (50–60°C) reduce reaction time but risk decomposition . Typical yields range from 65–75%, with purity confirmed by TLC and recrystallization.

Q. Which spectroscopic techniques are critical for characterizing this chalcone derivative, and what structural insights do they provide?

  • NMR : 1^1H NMR confirms the α,β-unsaturated ketone moiety (δ 7.8–8.2 ppm for enone protons) and substituent positions (e.g., fluorine coupling in 19^{19}F NMR) .
  • IR : Strong C=O stretch (~1650 cm1^{-1}) and C=C absorption (~1600 cm1^{-1}) validate the chalcone backbone .
  • UV-Vis : Conjugation between aromatic rings and the enone system produces λmax at 300–350 nm, useful for tracking electronic transitions .

Q. How is X-ray crystallography employed to resolve the crystal structure, and what intermolecular interactions stabilize the lattice?

Single-crystal X-ray diffraction (SCXRD) reveals non-centrosymmetric packing in monoclinic systems (e.g., space group P21_1/c). Key interactions include:

  • C–H⋯O hydrogen bonds between ketone oxygen and aromatic hydrogens, forming dimeric motifs .
  • π–π stacking (3.5–4.0 Å) between fluorophenyl and trifluoromethylphenyl rings, enhancing thermal stability .
  • F⋯F contacts (2.8–3.1 Å) contributing to dense packing . SHELXL refinement (R-factor < 0.05) is standard for handling twinned data or disorder .

Advanced Research Questions

Q. How do substituent variations (e.g., –CF3_33​, –F) influence biological activity, and what structure-activity relationships (SAR) are observed?

The –CF3_3 group enhances lipophilicity and electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., MAO-B inhibition IC50_{50} ~2.5 µM) . Fluorine at the 4-position increases metabolic stability by resisting oxidative degradation. Comparative studies show:

  • –OCH3_3 substitution : Reduces activity due to steric hindrance and increased polarity .
  • –NO2_2 substitution : Enhances electron-deficient character but may introduce toxicity . SAR models suggest planar chalcone scaffolds with electron-deficient aryl groups optimize potency.

Q. What methodological challenges arise in analyzing nonlinear optical (NLO) properties, and how do crystal packing motifs contribute?

Non-centrosymmetric crystals exhibit second-harmonic generation (SHG) efficiency 5–10× higher than urea. Key factors include:

  • Dipole alignment : Asymmetric charge distribution from –CF3_3 and –F groups creates a net dipole moment .
  • Hyperpolarizability (β) : DFT calculations (e.g., using Gaussian 09) correlate β values with SHG intensity . Challenges include crystal growth defects (e.g., twinning) and humidity-induced phase transitions, addressed by controlled evaporation from DCM/hexane .

Q. How can contradictory data in synthesis yields or biological activities be systematically addressed?

Discrepancies often stem from:

  • Reagent purity : Commercial 4-(trifluoromethyl)benzaldehyde may contain aldehydic impurities, necessitating distillation .
  • Assay variability : MAO inhibition studies require standardized protocols (e.g., mitochondrial lysate preparation) to minimize inter-lab variability . Statistical tools (e.g., ANOVA) and meta-analysis of published datasets help identify outliers and establish consensus values .

Q. What advanced computational methods are used to predict physicochemical properties and guide synthesis?

  • Molecular docking (AutoDock Vina) : Predicts binding affinities to targets like orexin receptors (ΔG < −8 kcal/mol) .
  • DFT calculations (B3LYP/6-311G )**: Optimize geometry, calculate frontier orbitals (HOMO-LUMO gap ~4.5 eV), and simulate IR/NMR spectra .
  • QSAR models : Relate logP values (>3.0) to blood-brain barrier permeability for CNS drug candidates .

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